molecular formula C6H12ClNO3 B12937213 6-Methylmorpholine-2-carboxylic acid hydrochloride

6-Methylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B12937213
M. Wt: 181.62 g/mol
InChI Key: KOEHSPZJDZARIA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound is 6-methylmorpholine-2-carboxylic acid hydrochloride , reflecting its morpholine backbone substituted at positions 2 and 6. According to IUPAC rules, the numbering begins at the nitrogen atom, with the carboxylic acid group at position 2 and the methyl group at position 6. The hydrochloride designation indicates the presence of a protonated tertiary amine, forming a salt with chloride as the counterion. The stereochemical descriptors (2R,6R) or (2S,6S) may precede the name to specify enantiomeric configurations, though the racemic form is commonly reported in synthetic studies.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₁₂ClNO₃ , corresponding to a molecular weight of 181.62 g/mol . This composition arises from the morpholine ring (C₄H₉NO), a methyl group (CH₃), a carboxylic acid group (COOH), and a hydrochloride moiety (HCl). Elemental analysis confirms the stoichiometry, with carbon (39.69%), hydrogen (6.66%), chlorine (19.52%), nitrogen (7.71%), and oxygen (26.42%).

Table 1: Molecular Composition and Weight

Component Contribution Molecular Weight (g/mol)
Morpholine ring C₄H₉NO 87.12
Methyl group CH₃ 15.03
Carboxylic acid COOH 45.02
Hydrochloride HCl 36.46
Total C₆H₁₂ClNO₃ 181.62

Stereochemical Configuration Analysis (2R,6R vs. 2S,6S Isomers)

The compound exhibits chirality at both C-2 and C-6, leading to four possible stereoisomers: (2R,6R) , (2R,6S) , (2S,6R) , and (2S,6S) . The (2R,6R) and (2S,6S) enantiomers are diastereomers with distinct physicochemical properties. X-ray crystallography of related morpholine derivatives, such as (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride , reveals a preference for the trans configuration, where substituents at C-2 and C-6 occupy pseudoaxial positions to minimize steric strain. Nuclear magnetic resonance (NMR) studies further support this, with vicinal coupling constants (³J₂,₃) of 1.5–4.2 Hz for trans isomers and 3.4–3.5 Hz for cis isomers, aiding in stereochemical assignment.

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction analysis of analogous compounds, such as methyl (2R,6R)-6-methylmorpholine-2-carboxylate , reveals an envelope conformation for the morpholine ring. Puckering parameters (φ = 48.6°, ψ = 64.7°) indicate that the ring adopts a non-planar geometry, with the methyl group at C-6 and the carboxylic acid at C-2 in axial and equatorial orientations, respectively. This conformation stabilizes the molecule through reduced A¹,³-strain between substituents. The hydrochloride salt further influences packing via ionic interactions between the protonated amine and chloride ions.

Table 2: Crystallographic Data for Related Morpholine Derivatives

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 12.34 Å, c = 14.56 Å
Dihedral angle (C2-C3) 60°
Conformation Envelope

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrochloride salt enhances solubility through ionic interactions and hydrogen bonding . The protonated amine forms N–H···Cl⁻ bonds (2.8–3.1 Å), while the carboxylic acid participates in O–H···O interactions (2.6–2.9 Å) with adjacent molecules. In crystalline states, these interactions create a layered structure stabilized by van der Waals forces. Fourier-transform infrared (FTIR) spectroscopy confirms hydrogen bonding via broad O–H (2500–3500 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretching vibrations.

Key Hydrogen Bonds:

  • N⁺–H···Cl⁻ : 2.85 Å (linear)
  • O–H···O=C : 2.68 Å (bifurcated)
  • C–H···O : 3.12 Å (weak)

These interactions dictate the compound’s solubility in polar solvents like water and ethanol, making it suitable for pharmaceutical formulations requiring high bioavailability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

6-methylmorpholine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H

InChI Key

KOEHSPZJDZARIA-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methylmorpholine-2-carboxylic acid hydrochloride typically involves:

  • Construction of the morpholine ring with the correct stereochemistry at positions 2 and 6.
  • Introduction of the carboxylic acid functionality at the 2-position.
  • Formation of the hydrochloride salt to stabilize the compound.

Key Synthetic Routes

Cyclization of Amino Alcohol Precursors

One common approach starts from chiral amino alcohols that undergo intramolecular cyclization to form the morpholine ring. The 6-methyl substituent is introduced via stereoselective alkylation or by using chiral starting materials that already contain the methyl group at the desired position.

  • The amino alcohol intermediate is reacted with appropriate reagents to close the ring, often under acidic or basic catalysis.
  • The carboxylic acid group is introduced either before or after ring closure, commonly via oxidation of an aldehyde or ester precursor.
Ester Hydrolysis and Salt Formation
  • The morpholine-2-carboxylic acid is often initially prepared as a methyl or ethyl ester derivative.
  • Hydrolysis of the ester under acidic or basic conditions yields the free acid.
  • Subsequent treatment with hydrochloric acid forms the hydrochloride salt, improving compound stability and crystallinity.

Detailed Example of Preparation

A representative synthetic sequence includes:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of methyl ester Reaction of 4-benzylmorpholine with methyl chloroformate Methyl 4-benzyl-6-methylmorpholine-2-carboxylate intermediate
2 Hydrolysis Acidic hydrolysis (e.g., 1 N HCl/THF mixture) Conversion to 6-methylmorpholine-2-carboxylic acid
3 Salt formation Treatment with HCl in suitable solvent Formation of hydrochloride salt of the acid

This method ensures stereochemical integrity and high purity of the final hydrochloride salt.

Alternative Synthetic Approaches

  • Use of chiral pool synthesis starting from amino acids or other chiral building blocks.
  • Employing protecting groups to control regio- and stereoselectivity during ring formation.
  • Application of modern coupling reagents and catalysts to improve yields and reduce side reactions.

Research Findings and Analytical Data

  • The stereochemistry of the product is confirmed by chiral chromatography and NMR spectroscopy, showing the (2R,6R) configuration.
  • Hydrolysis conditions are optimized to avoid racemization and degradation of the morpholine ring.
  • The hydrochloride salt exhibits improved solubility and crystallinity, facilitating purification and handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization of amino alcohols Chiral amino alcohols, acid/base catalysis High stereoselectivity Requires chiral precursors
Ester hydrolysis + salt formation Acidic hydrolysis (HCl/THF), HCl treatment Simple, scalable Potential for racemization if harsh conditions used
Chiral pool synthesis Starting from chiral amino acids Access to enantiopure products Multi-step, may require protecting groups
Use of coupling reagents BOP, HATU, or similar reagents for amide bond formation Improved yields, mild conditions Cost and reagent availability

Chemical Reactions Analysis

Types of Reactions

6-Methylmorpholine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 6-Methylmorpholine-2-carboxylic acid hydrochloride serves as a crucial building block for synthesizing various bioactive compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting bacterial infections. For instance, research has indicated that morpholine derivatives can act as dual inhibitors of bacterial topoisomerases, showcasing potent antibacterial activity against Gram-positive pathogens .

Case Study: Antibacterial Activity

  • A study demonstrated that morpholine derivatives exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV. This highlights the potential of this compound in developing new antibiotics .

In material science, the compound is explored for its potential as a polymer modifier or stabilizer due to its unique physical properties. Its incorporation into polymer formulations can enhance mechanical stability and resistance to environmental degradation.

Case Study: Polymer Applications

  • Recent investigations into polymer formulations have shown that incorporating morpholine derivatives can improve rheological properties and stability in cosmetic products. This application underscores the versatility of this compound beyond traditional chemical synthesis .

Mechanism of Action

The mechanism of action of 6-Methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Morpholine-Based Derivatives

Key Structural and Functional Differences

The compound is compared to morpholine derivatives with variations in stereochemistry, substituents, and salt forms (Table 1):

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Reference
6-Methylmorpholine-2-carboxylic acid HCl C₆H₁₂ClNO₃ 181.62 1780622-97-0 Methyl at C6, HCl salt, racemic mixture
(R)-Morpholine-2-carboxylic acid C₅H₉NO₃ 131.13 1212396-52-5 R-configuration, free acid form
Morpholine-2-carboxylic acid HCl C₅H₁₀ClNO₃ 167.59 878010-24-3 No methyl group, HCl salt
(S)-Morpholine-2-carboxylic acid HCl C₅H₁₀ClNO₃ 167.59 1439373-55-3 S-configuration, HCl salt

Key Observations :

  • Salt Form: Hydrochloride salts (e.g., 6-methyl vs. non-methyl morpholine derivatives) improve crystallinity and stability compared to free acids .
  • Stereochemistry : Enantiomers like (R)- and (S)-morpholine-2-carboxylic acid HCl may exhibit divergent pharmacological activities, a critical consideration in chiral drug design .
Physicochemical Properties
  • 6-Methylmorpholine-2-carboxylic acid HCl has a higher molecular weight (181.62 vs. 167.59) than non-methylated morpholine HCl salts due to the methyl group .
  • The racemic mixture (rac-(2R,6R)) may require resolution for enantiopure applications, unlike single-enantiomer analogs .

Heterocyclic Carboxylic Acid Derivatives

Comparison with Quinazoline and Trifluoromethyl Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Reference
6-Methylquinazoline-2-carboxylic acid HCl C₁₀H₉ClN₂O₂ 224.65 1204812-19-0 Quinazoline core, methyl at C6
Methyl 6-(trifluoromethyl)morpholine-2-carboxylate HCl C₇H₁₀F₃NO₃ 237.16 N/A Trifluoromethyl group, ester substitution

Key Observations :

  • Substituent Effects : The trifluoromethyl group in methyl 6-(trifluoromethyl)morpholine-2-carboxylate HCl increases lipophilicity and metabolic stability, traits advantageous in CNS drug design .

Pharmacological and Industrial Relevance

  • 6-Methylmorpholine-2-carboxylic acid HCl is supplied by 14+ global vendors, indicating its utility as a chiral intermediate in APIs .
  • Non-methylated morpholine HCl salts (e.g., Morpholine-2-carboxylic acid HCl) are precursors in peptide-mimetic drug synthesis .
  • Quinazoline analogs are explored for kinase inhibition, highlighting the impact of heterocycle choice on target selectivity .

Biological Activity

6-Methylmorpholine-2-carboxylic acid hydrochloride is a compound belonging to the morpholine family, characterized by its six-membered ring structure containing both nitrogen and oxygen. This compound exhibits various biological activities which make it relevant in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, facilitating its use in biological applications.

  • Molecular Formula : C₇H₁₃ClN₂O₂
  • Molecular Weight : 176.65 g/mol
  • Structure : Contains a carboxylic acid functional group and a methyl substitution at the sixth position of the morpholine ring.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Properties :
    • Exhibits activity against various bacteria and fungi, making it a candidate for developing antimicrobial agents.
  • Enzyme Inhibition :
    • Acts as an inhibitor of specific enzymes, potentially modulating biochemical pathways critical for disease processes .
  • Cytotoxicity :
    • Preliminary studies indicate varying levels of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

The mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to inhibition or activation that influences various biological processes. For instance, the compound may interfere with transcription factors or other regulatory proteins involved in cellular growth and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity :
    A study demonstrated that derivatives of morpholine compounds, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, indicating effective concentrations for potential therapeutic use.
  • Cytotoxicity Assessment :
    In vitro assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. For example, it was found to inhibit the growth of Ewing sarcoma cells at lower concentrations compared to normal cells, highlighting its potential as a targeted cancer therapeutic .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
4-MethylmorpholineFour-membered nitrogen ringLess sterically hindered; different activity profile
2-Aminomethyl-1-pyrrolidineFive-membered nitrogen ringDifferent reactivity due to pyrrolidine structure
1-Piperidinecarboxylic acidSix-membered nitrogen ringDistinct pharmacological profiles compared to morpholines

The unique stereochemistry and functional groups of this compound influence its reactivity and biological interactions differently than these similar compounds.

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